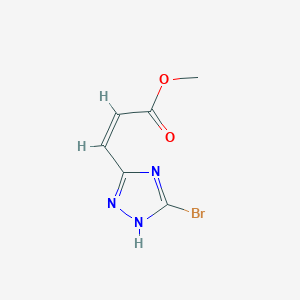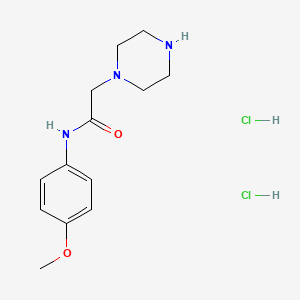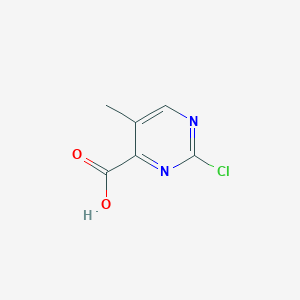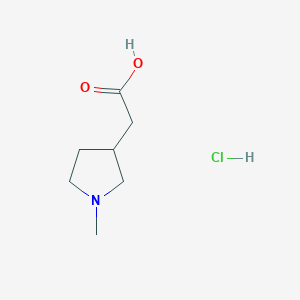![molecular formula C11H16Cl2N4 B1427798 1-Methyl-3-pyrrolidin-3-yl-1H-pyrazolo[3,4-b]pyridine dihydrochloride CAS No. 1361116-37-1](/img/structure/B1427798.png)
1-Methyl-3-pyrrolidin-3-yl-1H-pyrazolo[3,4-b]pyridine dihydrochloride
Übersicht
Beschreibung
“1-Methyl-3-pyrrolidin-3-yl-1H-pyrazolo[3,4-b]pyridine dihydrochloride” is a unique chemical compound. It has an empirical formula of C11H16Cl2N4 and a molecular weight of 275.18 . It is typically sold in solid form .
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, including “this compound”, has been extensively studied from 2017 to 2021 . The methods for synthesis are systematized according to the method to assemble the pyrazolopyridine system .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringCN1N=C(C2=CC=CN=C12)C3CCNC3.Cl.Cl . The InChI representation is 1S/C11H14N4.2ClH/c1-15-11-9(3-2-5-13-11)10(14-15)8-4-6-12-7-8;;/h2-3,5,8,12H,4,6-7H2,1H3;2*1H .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
1-Methyl-3-pyrrolidin-3-yl-1H-pyrazolo[3,4-b]pyridine dihydrochloride and related compounds have been the focus of various synthesis and structural analysis studies. For example, Wu et al. (2012) synthesized new pyrazolo[3,4-b]pyridin-3-ol compounds and studied their structure using X-ray diffraction (Wu, Tang, Huang, & Shen, 2012). Nikpassand et al. (2010) developed a method for regioselective synthesis of fused polycyclic pyrazolo[3,4-b]pyridines using ultrasound irradiation (Nikpassand, Mamaghani, Shirini, & Tabatabaeian, 2010).
Biomedical Applications
In the field of biomedical research, pyrazolo[3,4-b]pyridines have been extensively studied. Donaire-Arias et al. (2022) reviewed over 300,000 1H-pyrazolo[3,4-b]pyridines, highlighting their diverse biomedical applications, including their synthesis and the diversity of their substituents (Donaire-Arias et al., 2022). Attaby et al. (2006) investigated the antiviral activity of certain pyrazolo[3,4-b]pyridine derivatives (Attaby, Elghandour, Ali, & Ibrahem, 2006).
Chemical Properties and Applications
The chemical properties and applications of pyrazolo[3,4-b]pyridine derivatives have also been a subject of interest. Polo et al. (2017) studied the microwave-assisted synthesis of these derivatives and their conversion into chalcone analogs (Polo, Ferrer-Pertuz, Trilleras, Quiroga, & Gutiérrez, 2017). Additionally, Harb et al. (2005) synthesized new pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridine derivatives via various condensation reactions (Harb, Abbas, & Mostafa, 2005).
Optical and Electrical Properties
Zedan et al. (2020) analyzed the optical and junction characteristics of pyrazolo pyridine derivatives, revealing their potential in electronic and photonic applications (Zedan, El-Taweel, & El-Menyawy, 2020).
Environmental and Material Science Applications
In environmental and material science, pyrazolo[3,4-b]pyridine derivatives have been explored for their potential as corrosion inhibitors and in the fabrication of heterojunctions. Dandia et al. (2013) synthesized pyrazolopyridine derivatives and investigated their use as corrosion inhibitors for mild steel in acidic environments (Dandia, Gupta, Singh, & Quraishi, 2013).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with various proteins and receptors, influencing cellular processes .
Mode of Action
It’s known that the compound can interact with its targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, leading to downstream effects .
Result of Action
Similar compounds have been found to induce various molecular and cellular changes .
Action Environment
Factors such as ph, temperature, and presence of other molecules can potentially influence the action of similar compounds .
Eigenschaften
IUPAC Name |
1-methyl-3-pyrrolidin-3-ylpyrazolo[3,4-b]pyridine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4.2ClH/c1-15-11-9(3-2-5-13-11)10(14-15)8-4-6-12-7-8;;/h2-3,5,8,12H,4,6-7H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNUDHJBTGKGCRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=N2)C(=N1)C3CCNC3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(5-Ethylisoxazol-3-yl)methyl]amine hydrochloride](/img/structure/B1427716.png)








![6-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1427728.png)



![3-{4-[(Dimethylamino)methyl]phenyl}propanoic acid](/img/structure/B1427737.png)